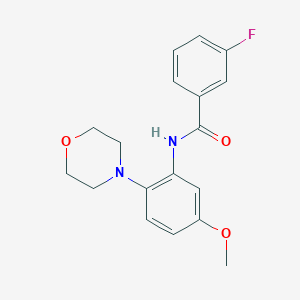![molecular formula C23H29N3O2 B243921 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243921.png)
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as MP-10, is a potent and selective dopamine D3 receptor agonist. It was first synthesized in 1999 by researchers at Merck Research Laboratories as part of their efforts to develop new treatments for drug addiction and other psychiatric disorders. Since then, MP-10 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用机制
The mechanism of action of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves its binding to dopamine D3 receptors in the brain. This binding activates the receptor, leading to the release of dopamine and other neurotransmitters. This, in turn, leads to the activation of downstream signaling pathways that mediate the effects of dopamine on behavior and cognition.
Biochemical and Physiological Effects:
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased locomotor activity, enhanced dopamine release in the brain, and reduced drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant-like effects in some studies, although the exact mechanisms underlying these effects are not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high selectivity for the D3 receptor subtype. This allows researchers to study the specific effects of D3 receptor activation without the confounding effects of other dopamine receptor subtypes. However, one limitation of using 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are many potential future directions for research on 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide and its applications in various fields. Some possible areas of research include:
1. Further studies on the biochemical and physiological effects of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in various animal models.
2. Development of new compounds based on the structure of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide with improved pharmacokinetic properties and/or selectivity for the D3 receptor subtype.
3. Exploration of the potential therapeutic applications of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in various psychiatric disorders, including addiction, depression, and anxiety.
4. Investigation of the role of D3 receptors in various physiological and pathological processes, including reward, motivation, and cognition.
Conclusion:
In conclusion, 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a potent and selective dopamine D3 receptor agonist that has been widely used in scientific research to study the role of D3 receptors in various physiological and pathological processes. Its high selectivity for the D3 receptor subtype makes it a valuable tool for studying the specific effects of D3 receptor activation. However, its relatively short half-life and other limitations must be taken into account when designing experiments. Overall, 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide holds great promise for advancing our understanding of dopamine signaling and its role in health and disease.
合成方法
The synthesis of 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process that starts with the reaction of 4-nitrobenzoyl chloride with 4-aminophenyl piperazine to produce 4-(4-nitrobenzoyl)-1-piperazinylphenylamine. This compound is then reduced to the corresponding aniline using palladium on carbon as a catalyst. The resulting compound is then reacted with 3-methylbutanoyl chloride to produce 4-(3-methylbutanoyl)-N-(4-(4-(1-piperazinyl)phenyl)phenyl)benzamide, which is then further methylated using methyl iodide to produce 4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.
科学研究应用
4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been used extensively in scientific research to study the role of dopamine D3 receptors in addiction, mood disorders, and other psychiatric conditions. It has been shown to be highly selective for the D3 receptor subtype, with little or no affinity for other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of D3 receptors in various physiological and pathological processes.
属性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
4-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
InChI 键 |
JSFPQVVMXUKTCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)